[(4-FLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE
Description
[(4-Fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a thiophene-based ester derivative characterized by a 5-methyl substituent on the thiophene ring and a carbamoyl methyl ester group linked to a 4-fluorophenyl moiety. This compound may find applications in medicinal chemistry or materials science, where fluorinated aromatic systems are often leveraged for their metabolic stability and electronic properties .
Properties
IUPAC Name |
[2-(4-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c1-9-2-7-12(20-9)14(18)19-8-13(17)16-11-5-3-10(15)4-6-11/h2-7H,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVPTUSQRNBYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-FLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE typically involves the condensation of 4-fluoroaniline with a suitable thiophene derivative. One common method is the Paal–Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . The reaction conditions often require a solvent such as ethanol or acetic acid and are conducted under reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often utilizes continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[(4-FLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoroaniline moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid under mild heating.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [(4-FLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways and receptors.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of [(4-FLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroaniline moiety can engage in hydrogen bonding and electrostatic interactions, while the thiophene ring provides a planar structure that can intercalate with DNA or proteins. These interactions can modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 5-Formyl-3-(Trifluoromethyl)Thiophene-2-Carboxylate
This compound shares the thiophene-2-carboxylate ester scaffold but differs in substituents:
- 5-Position : A formyl group (-CHO) replaces the methyl group, introducing electron-withdrawing effects that could increase electrophilicity at the thiophene ring.
Key Implications :
- The target compound’s 5-methyl group may enhance stability compared to the formyl group, which is prone to oxidation.
- The 4-fluorophenyl carbamoyl group could improve bioavailability relative to the trifluoromethyl-substituted analog due to balanced lipophilicity and hydrogen-bonding capacity.
General Thiophene-2-Carboxylate Esters
Compounds like methyl 5-methylthiophene-2-carboxylate lack the fluorophenyl carbamoyl moiety. Differences include:
- Electronic Effects : Fluorine’s electronegativity may polarize the carbamoyl group, influencing electron density distribution across the thiophene ring.
Structural and Conformational Analysis
The thiophene ring’s planarity or puckering (quantified via Cremer-Pople parameters ) can affect intermolecular interactions. For example:
- Planar Thiophene : Favors π-π stacking in crystalline phases.
- Puckered Thiophene : May disrupt stacking but improve solubility.
Hypothetical Data Table
| Property/Compound | [(4-Fluorophenyl)carbamoyl]methyl 5-Methylthiophene-2-Carboxylate | Methyl 5-Formyl-3-(Trifluoromethyl)Thiophene-2-Carboxylate | Methyl 5-Methylthiophene-2-Carboxylate |
|---|---|---|---|
| 5-Substituent | Methyl (-CH₃) | Formyl (-CHO) | Methyl (-CH₃) |
| Additional Substituents | 4-Fluorophenyl carbamoyl | 3-Trifluoromethyl (-CF₃) | None |
| Electron Effects | Mild electron-donating (CH₃) | Strong electron-withdrawing (CHO, CF₃) | Mild electron-donating (CH₃) |
| Hydrogen-Bonding Capacity | High (carbamoyl NH) | Low (ester-only) | Low |
| Predicted logP | ~3.5 (estimated) | ~2.8 (due to polar CHO/CF₃) | ~2.1 |
Biological Activity
[(4-Fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C13H12FNO3S
- Molecular Weight : 273.30 g/mol
- CAS Number : Not specified in the search results.
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with various biological targets, including enzymes and receptors. Research indicates that it may exhibit:
- Antiproliferative Effects : Studies suggest that compounds with similar structures can inhibit cell growth in various cancer cell lines.
- Enzyme Inhibition : Potential inhibition of dihydrofolate reductase (DHFR) and other enzymes involved in metabolic pathways.
- Inhibition of Dihydrofolate Reductase (DHFR) :
- Cell Cycle Arrest :
- Reactive Oxygen Species (ROS) Generation :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antiproliferative | Inhibition of cancer cell proliferation | |
| Enzyme Inhibition | High affinity for DHFR | |
| Induction of Apoptosis | Increased ROS leading to cell death |
Case Study: Anticancer Activity
A study conducted on a series of thiophene derivatives, including those related to this compound, demonstrated significant antiproliferative activity against glioblastoma cells compared to standard treatments like temozolomide. The mechanism was attributed to the induction of apoptosis through ROS generation and cell cycle arrest at the G2/M phase .
Q & A
Q. What synthetic methodologies are optimal for producing [(4-Fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate with high yield and purity?
The synthesis of this compound can be optimized using continuous flow reactors, which enhance reaction efficiency and scalability by maintaining precise temperature and mixing conditions. Key steps include coupling the 4-fluorophenylcarbamoyl group to the methylthiophene carboxylate core via nucleophilic acyl substitution. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying the presence of the 4-fluorophenyl group and methylthiophene backbone. Fourier-transform infrared (FTIR) spectroscopy confirms carbonyl (C=O) and carbamoyl (N–H) functional groups. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves stereochemical details .
Q. How can researchers predict the reactivity of this compound in nucleophilic substitution reactions?
Computational methods, such as density functional theory (DFT), model the electronic effects of the 4-fluorophenyl substituent and methylthiophene ring. These simulations predict reaction sites by analyzing frontier molecular orbitals (FMOs) and electrostatic potential maps. Experimental validation via kinetic studies under varying solvent polarities (e.g., DMSO vs. ethanol) further refines reactivity profiles .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for this compound, particularly anisotropic displacement parameters?
Anomalies in anisotropic displacement parameters may arise from thermal motion or disorder in the crystal lattice. Using SHELXL for refinement, researchers can apply restraints to atomic displacement parameters (ADPs) or employ twin refinement for overlapping lattices. WinGX’s graphical interface aids in visualizing and correcting outliers via difference Fourier maps .
Q. How does the 4-fluorophenyl group influence bioactivity and binding affinity compared to non-fluorinated analogs?
Structure-activity relationship (SAR) studies compare fluorinated and non-fluorinated derivatives in enzyme inhibition assays (e.g., kinase or protease targets). Fluorine’s electron-withdrawing effect enhances binding via polar interactions with active-site residues. Isothermal titration calorimetry (ITC) quantifies thermodynamic binding parameters (ΔG, ΔH), while molecular docking (e.g., AutoDock Vina) visualizes ligand-receptor interactions .
Q. What challenges arise in interpreting ring puckering dynamics in the thiophene moiety during molecular dynamics simulations?
The five-membered thiophene ring exhibits pseudorotation, complicating conformational analysis. Cremer-Pople puckering parameters (q, θ) quantify out-of-plane distortions. Molecular dynamics (MD) simulations using AMBER or GROMACS, paired with principal component analysis (PCA), identify dominant puckering modes. Experimental validation via variable-temperature NMR captures dynamic equilibria .
Q. How can researchers address discrepancies in biological assay results caused by batch-to-batch compound variability?
Strict quality control protocols, including HPLC purity checks (>98%) and elemental analysis, minimize variability. Parallel assays with a reference standard (e.g., a commercial kinase inhibitor) normalize activity measurements. Statistical tools (e.g., ANOVA) identify outliers, while orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) confirm biological trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
